molecular formula C13H17NO5 B8673537 Ethyl 2-(2-nitrophenoxy)pentanoate CAS No. 330666-67-6

Ethyl 2-(2-nitrophenoxy)pentanoate

Cat. No.: B8673537
CAS No.: 330666-67-6
M. Wt: 267.28 g/mol
InChI Key: KAVCJJPJRSXJDS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrophenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted at the 2-position with a 2-nitrophenoxy group. This structure combines the reactivity of an ester with the electron-withdrawing properties of the nitroaromatic substituent.

Properties

CAS No.

330666-67-6

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-(2-nitrophenoxy)pentanoate

InChI

InChI=1S/C13H17NO5/c1-3-7-12(13(15)18-4-2)19-11-9-6-5-8-10(11)14(16)17/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

KAVCJJPJRSXJDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variants in Pentanoate Esters

Ethyl 2-(2-nitrophenoxy)pentanoate differs from other pentanoate esters in its substituent groups. Key comparisons include:

Compound Name Substituent at 2-Position Key Functional Groups
Ethyl pentanoate None (unsubstituted) Ester
Ethyl 2-methylbutanoate Methyl group Ester, branched alkyl
Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)pentanoate 1,3-Dioxoisoindolinyloxy Ester, heterocyclic substituent
Ethyl 2-(N-benzyl-2-diazoacetamidooxy)pentanoate Diazoacetamidooxy Ester, diazo functional group
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate Hydroxymethyl, dimethyl groups Ester, hydroxyl, steric hindrance
Ethyl-2-oxo-pentanoate Ketone group Ester, keto functionality

The nitro group in this compound introduces significant polarity and electron-withdrawing effects, influencing its reactivity and stability compared to esters with alkyl or neutral aromatic substituents .

Physicochemical Properties

Polarity and Solubility

  • Log P and Hydrophobicity: The nitro group increases polarity, lowering the log P value compared to non-polar esters like ethyl hexanoate (log P ~2.5). This enhances solubility in polar solvents but reduces affinity for hydrophobic matrices (e.g., in ethanol-rich beverages) .
  • Boiling Point: Esters with nitroaromatic groups (e.g., this compound) likely have higher boiling points than ethyl pentanoate (BP ~145°C) due to increased molecular weight and polarity .

Reactivity

  • Hydrolysis : The electron-withdrawing nitro group may accelerate ester hydrolysis under basic conditions compared to alkyl-substituted esters.
  • Combustion: Ethyl pentanoate has been studied as a biofuel, with detailed oxidation kinetics reported .

Aroma vs. Specialty Chemicals

  • Ethyl pentanoate: A key aroma compound in alcoholic beverages (e.g., Baijiu and beer), contributing fruity notes .
  • This compound: Unlikely to be used in fragrances due to the nitro group’s odor and toxicity. Instead, it may serve as an intermediate in pharmaceuticals or agrochemicals, similar to bromo-indole derivatives .

Analytical Use

  • Ethyl 2-methyl pentanoate: Employed as an internal standard in GC-MS for quantifying volatile compounds . The nitro-substituted analog’s stability and detection limits would require evaluation for similar roles.

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